N-[2-(4-chlorophenyl)ethyl]-2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide
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Overview
Description
N-[2-(4-chlorophenyl)ethyl]-2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a chlorophenyl group, a dimethyl furochromenone moiety, and an acetamide group, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorophenyl)ethyl]-2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide typically involves multiple steps, starting with the preparation of the furochromenone core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The chlorophenyl ethyl group is then introduced via a Friedel-Crafts alkylation reaction, followed by the formation of the acetamide group through an amidation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and the employment of catalytic systems to enhance the efficiency of the Friedel-Crafts alkylation and amidation reactions.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorophenyl)ethyl]-2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated products.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving its molecular targets.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: It might find use in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorophenyl)ethyl]-2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific context of its use, such as the type of cells or organisms being studied.
Comparison with Similar Compounds
Similar Compounds
N-[2-(4-chlorophenyl)ethyl]-2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide: shares structural similarities with other furochromenone derivatives and chlorophenyl compounds.
Indole derivatives: These compounds also feature a fused ring system and have been studied for their diverse biological activities.
Benzopyrrole derivatives: Similar to indoles, these compounds have been explored for their potential therapeutic applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. This makes it a valuable subject for further research and development.
Properties
Molecular Formula |
C23H20ClNO4 |
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Molecular Weight |
409.9 g/mol |
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-2-(3,5-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)acetamide |
InChI |
InChI=1S/C23H20ClNO4/c1-13-12-28-20-11-21-18(9-17(13)20)14(2)19(23(27)29-21)10-22(26)25-8-7-15-3-5-16(24)6-4-15/h3-6,9,11-12H,7-8,10H2,1-2H3,(H,25,26) |
InChI Key |
YKXJBVWQIDRJMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC2=CC3=C(C=C12)C(=C(C(=O)O3)CC(=O)NCCC4=CC=C(C=C4)Cl)C |
Origin of Product |
United States |
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